molecular formula C10H17BrN2O B2585790 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856031-32-7

4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole

Cat. No.: B2585790
CAS No.: 1856031-32-7
M. Wt: 261.163
InChI Key: RZJZXZHCCZCVSK-UHFFFAOYSA-N
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Description

4-Bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole (Ref: 10-F508663) is a brominated pyrazole derivative characterized by a butyl group at position 1 and an ethoxymethyl substituent at position 2. This compound is listed in commercial catalogs but is currently discontinued, limiting its accessibility . Its molecular formula is C₁₀H₁₇BrN₂O, with a molecular weight of 285.16 g/mol.

Properties

IUPAC Name

4-bromo-1-butyl-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-3-5-6-13-7-9(11)10(12-13)8-14-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJZXZHCCZCVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
4-Bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole 1-butyl, 3-ethoxymethyl, 4-bromo C₁₀H₁₇BrN₂O 285.16
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 1-phenyl, 3-methoxy, 4-bromo C₁₀H₉BrN₂O 253.10
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 1-phenyl, 4-bromo, 5-CF₃ C₁₀H₇BrF₃N₂ 305.08
4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole 1-(1-ethoxyethyl), 4-bromo C₇H₁₁BrN₂O 219.08
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine 1-ethoxymethyl, 3-amino, 4-bromo C₆H₁₀BrN₃O 220.07

Key Observations :

  • The butyl and ethoxymethyl groups in the main compound enhance steric bulk and lipophilicity compared to smaller substituents (e.g., methyl, phenyl) in analogs .
  • The amine group in 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine introduces hydrogen-bonding capacity, affecting solubility and biological interactions.

Comparison :

  • The main compound’s synthesis likely involves alkylation of a bromopyrazole precursor, similar to methods in .
  • Yields for analogs vary (64%–high), suggesting that the main compound’s synthesis may require optimization for scalability .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Key References
This compound N/A Lipophilic Stable under inert conditions
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole N/A Moderate in DCM Air-stable
4-Bromo-1-phenyl-5-CF₃-1H-pyrazole N/A Low in water Hygroscopic
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine N/A Polar solvents Sensitive to oxidation

Notes:

  • The butyl and ethoxymethyl groups in the main compound likely improve lipid solubility, making it suitable for hydrophobic matrices .
  • CF₃-substituted analogs exhibit lower aqueous solubility due to increased hydrophobicity .

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